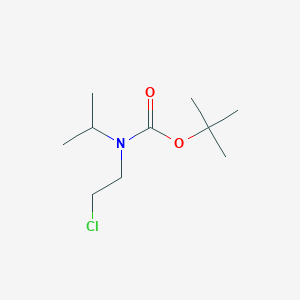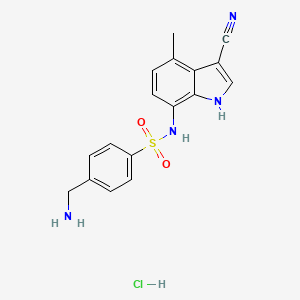
3-Ethoxy-4-hydroxybenzothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-4-hydroxybenzothioamide is an organic compound with the molecular formula C9H11NO2S It is characterized by the presence of an ethoxy group (-OCH2CH3) and a hydroxy group (-OH) attached to a benzene ring, along with a thioamide group (-CSNH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-hydroxybenzothioamide typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with thioamide reagents. One common method is the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and thioacetamide in the presence of a catalyst under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethoxy-4-hydroxybenzothioamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the thioamide group to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy and hydroxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Ethoxy-4-hydroxybenzothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-4-hydroxybenzothioamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparación Con Compuestos Similares
3-Ethoxy-4-hydroxybenzaldehyde: Shares the ethoxy and hydroxy groups but differs in the functional group attached to the benzene ring.
4-Hydroxybenzothioamide: Lacks the ethoxy group, making it less hydrophobic compared to 3-Ethoxy-4-hydroxybenzothioamide.
Uniqueness: The presence of both ethoxy and hydroxy groups enhances its solubility and reactivity in various chemical reactions .
Propiedades
Número CAS |
60758-80-7 |
|---|---|
Fórmula molecular |
C9H11NO2S |
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
3-ethoxy-4-hydroxybenzenecarbothioamide |
InChI |
InChI=1S/C9H11NO2S/c1-2-12-8-5-6(9(10)13)3-4-7(8)11/h3-5,11H,2H2,1H3,(H2,10,13) |
Clave InChI |
NDARQXGMKUEJQC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(=S)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13581776.png)




![tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers](/img/structure/B13581815.png)



![2,7-Diazaspiro[4.4]nonane-1,3-dione](/img/structure/B13581829.png)

![1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B13581852.png)

